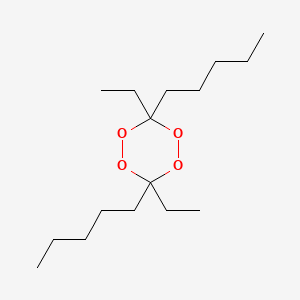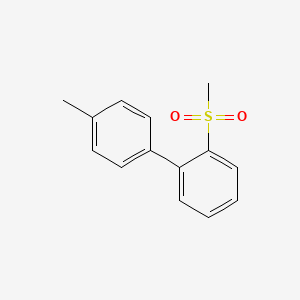
2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methanesulfonyl group attached to one of the phenyl rings and a methyl group attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the methanesulfonyl group can yield sulfides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Methanesulfonic anhydride: Another related compound used in similar chemical reactions.
Uniqueness
2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a methanesulfonyl group and a methyl group on the biphenyl scaffold allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
632339-04-9 |
|---|---|
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)17(2,15)16/h3-10H,1-2H3 |
Clé InChI |
DHPHOHKKJZFVDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


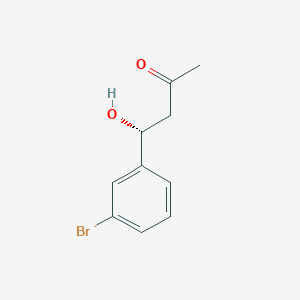
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
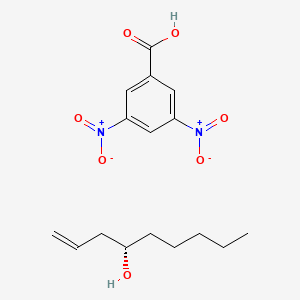
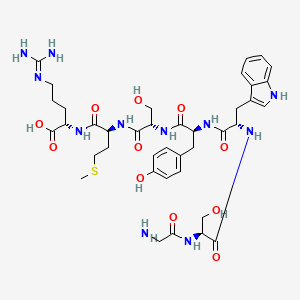
![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
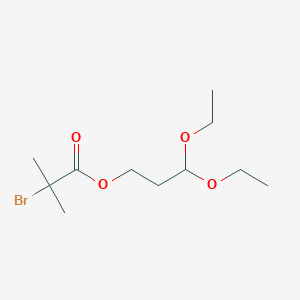
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
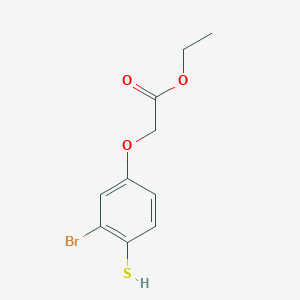
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
